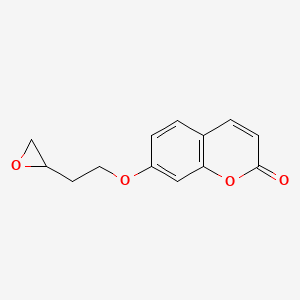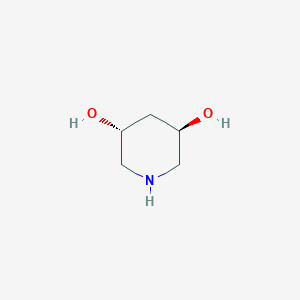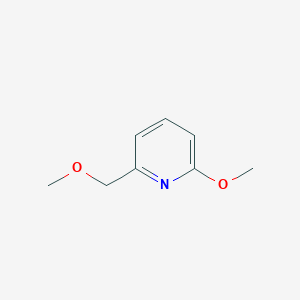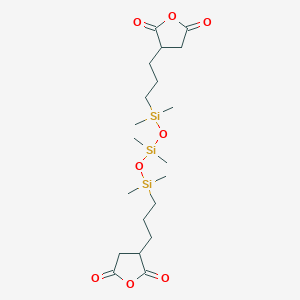
2-Chloro-4-(trifluoromethylsulfonyl)aniline, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-(trifluoromethylsulfonyl)aniline, 95% (2C4TFA) is a widely used chemical reagent in organic synthesis. It is a colorless, volatile liquid with a pungent odor. It is a versatile reagent that is used in a variety of laboratory experiments, including synthesizing organic compounds, catalyzing reactions, and as a solvent.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-(trifluoromethylsulfonyl)aniline, 95% is widely used in organic synthesis and is often used to catalyze reactions. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a solvent in many laboratory experiments. Additionally, it is used in the synthesis of polymers, dyes, and other materials.
Wirkmechanismus
2-Chloro-4-(trifluoromethylsulfonyl)aniline, 95% is an aniline derivative that is used as a reagent in organic synthesis. It is a strong acid and can act as a proton donor in reactions. It is also a nucleophile and can act as a reactant in substitution reactions. Additionally, it can act as a catalyst in the formation of carbon-carbon bonds.
Biochemical and Physiological Effects
2-Chloro-4-(trifluoromethylsulfonyl)aniline, 95% has been studied for its potential effects on the biochemical and physiological systems of the body. In animal studies, it has been shown to have an effect on the central nervous system, causing sedation and muscle relaxation. It has also been shown to have an effect on the cardiovascular system, causing an increase in heart rate. Additionally, it has been shown to have an effect on the endocrine system, causing an increase in hormone release.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-4-(trifluoromethylsulfonyl)aniline, 95% has several advantages for use in laboratory experiments. It is a versatile reagent that can be used in a variety of reactions. It is also a relatively inexpensive reagent and is readily available. Additionally, it is a relatively stable reagent and can be stored for extended periods of time.
However, there are some limitations to using 2-Chloro-4-(trifluoromethylsulfonyl)aniline, 95% in laboratory experiments. It is a volatile liquid and can easily evaporate in the presence of heat. Additionally, it is a strong acid and can cause corrosion of glassware if not handled properly. Furthermore, it is a toxic substance and should be handled with care.
Zukünftige Richtungen
2-Chloro-4-(trifluoromethylsulfonyl)aniline, 95% has many potential future directions for research. It could be used to synthesize new pharmaceuticals, agrochemicals, and other organic compounds. Additionally, it could be used to develop new catalysts for organic synthesis. Furthermore, it could be used to develop new polymers, dyes, and other materials. Finally, it could be used to develop new methods for synthesizing organic compounds.
Synthesemethoden
2-Chloro-4-(trifluoromethylsulfonyl)aniline, 95% is typically synthesized by the reaction of aniline and trifluoromethanesulfonyl chloride in the presence of a base such as potassium carbonate. The reaction is typically run in an inert atmosphere such as nitrogen or argon. The reaction is exothermic and is typically run at temperatures between -10 and 0°C. The reaction typically produces a 95% yield of 2-Chloro-4-(trifluoromethylsulfonyl)aniline, 95%.
Eigenschaften
IUPAC Name |
2-chloro-4-(trifluoromethylsulfonyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO2S/c8-5-3-4(1-2-6(5)12)15(13,14)7(9,10)11/h1-3H,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMFRIDLDMKZQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(trifluoromethylsulfonyl)aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{5-[(4-Methylpiperidin-1-yl)methyl]-1H-tetrazol-1-yl}acetic acid hydrochloride](/img/structure/B6324077.png)





![tert-Butyl 6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6324135.png)





